![molecular formula C16H21NO4S B4117265 N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}leucine](/img/structure/B4117265.png)
N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}leucine
Overview
Description
N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}leucine, also known as ML-792, is a small molecule inhibitor that targets the enzyme leucine aminopeptidase (LAP) and has potential applications in cancer therapy.
Mechanism of Action
N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}leucine binds to the active site of LAP and prevents the enzyme from cleaving leucine from the N-terminus of peptides. This inhibition leads to the accumulation of peptides with N-terminal leucine residues, which can activate the unfolded protein response (UPR) pathway and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}leucine has been shown to reduce tumor growth and metastasis in several types of cancer, including breast, lung, and colon cancer. It has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy. In addition, N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}leucine has been shown to have anti-inflammatory effects and reduce the severity of colitis in animal models.
Advantages and Limitations for Lab Experiments
N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}leucine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high potency and specificity for LAP, making it a useful tool for studying the role of LAP in cancer and other diseases. However, N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}leucine has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in some assays. In addition, its mechanism of action may be complex and involve multiple pathways, which can make it challenging to interpret results.
Future Directions
There are several future directions for N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}leucine research. One area of focus is to further elucidate its mechanism of action and identify other targets that may be involved in its anti-cancer effects. Another area of focus is to optimize its pharmacokinetics and develop it into a clinical drug for cancer therapy. In addition, N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}leucine may have applications in other diseases where LAP plays a role, such as inflammation and autoimmune disorders. Overall, N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}leucine has promising potential for cancer therapy and further research is needed to fully understand its therapeutic potential.
Scientific Research Applications
N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}leucine has been shown to be a potent inhibitor of LAP, an enzyme that is overexpressed in many types of cancer. LAP plays a role in tumor growth and metastasis, making it an attractive target for cancer therapy. N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}leucine has been tested in vitro and in vivo in several cancer cell lines and animal models, demonstrating its ability to inhibit LAP and reduce tumor growth.
properties
IUPAC Name |
2-[[5-(3-hydroxy-3-methylbut-1-ynyl)thiophene-2-carbonyl]amino]-4-methylpentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-10(2)9-12(15(19)20)17-14(18)13-6-5-11(22-13)7-8-16(3,4)21/h5-6,10,12,21H,9H2,1-4H3,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CREMRGGHIVLTDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC=C(S1)C#CC(C)(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}leucine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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